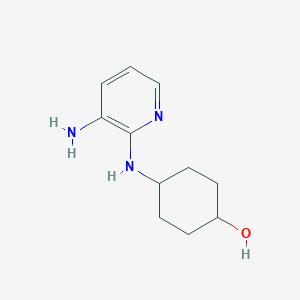

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol

Description

(1R,4R)-4-(3-Aminopyridin-2-ylamino)cyclohexanol (CAS: 1233955-66-2) is a cyclohexanol derivative featuring a 3-aminopyridine moiety attached via an amino linkage at the 4-position of the cyclohexane ring. This compound is primarily utilized in medicinal chemistry research, particularly in kinase inhibitor development, due to its ability to mimic ATP-binding motifs . Its molecular formula is C₁₂H₁₈N₃O, with a molecular weight of 220.3 g/mol. The stereochemistry (1R,4R) suggests a trans-configuration, which may influence its conformational stability and binding affinity to biological targets .

Properties

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-2,7-9,15H,3-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSBSKBWIYGLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236783 | |

| Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-66-2 | |

| Record name | trans-4-[(3-Amino-2-pyridinyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Nitro Precursor

Coupling Strategies

The nitro precursor is synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination.

Nucleophilic Aromatic Substitution

Reaction of trans-4-aminocyclohexanol with 2-chloro-3-nitropyridine under basic conditions (e.g., K2CO3 in DMF) facilitates displacement of the chloride by the cyclohexanol amine. The reaction proceeds at 80–100°C for 12–24 hours, yielding the nitro intermediate with >75% efficiency.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using 2-bromo-3-nitropyridine and trans-4-aminocyclohexanol offers higher regioselectivity. A catalytic system of Pd2(dba)3/Xantphos with Cs2CO3 as a base in toluene at 110°C achieves 85–90% yield.

Reduction of the Nitro Group

The nitro-to-amine conversion is accomplished via catalytic hydrogenation or chemical reduction.

Comparative Analysis of Reduction Methods

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Catalytic hydrogenation | H2 (30 psi), Pd/C, EtOH, 25°C | 92–95% | >99% | High yield, mild conditions |

| Fe/HCl | Fe, HCl, H2O, 60°C | 80–85% | 95–97% | Cost-effective |

| SnCl2/HCl | SnCl2, EtOH, reflux | 78–82% | 93–95% | Rapid reaction |

Catalytic hydrogenation is preferred for scalability and minimal byproduct formation.

Protection/Deprotection Strategies

To prevent side reactions during coupling, the amine group of trans-4-aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) groups.

Boc Protection

- Protection : Treatment with Boc anhydride (Boc2O) and DMAP in CH2Cl2 at 0°C for 2 hours.

- Coupling : Reaction with 2-chloro-3-nitropyridine under SNAr conditions.

- Deprotection : Removal of Boc using TFA in CH2Cl2 to regenerate the amine.

This approach ensures >90% recovery of the free amine post-deprotection.

Scalability and Industrial Relevance

The synthetic route employing Buchwald-Hartwig amination followed by catalytic hydrogenation is industrially viable, offering:

Challenges and Optimization

Byproduct Formation

Solvent Selection

- DMF : Optimal for SNAr reactions but requires thorough purification.

- Toluene : Preferred for palladium-catalyzed reactions due to higher boiling points.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the cyclohexanol ring can undergo oxidation to form a ketone.

Reduction: The aminopyridine group can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of various substituted aminopyridine derivatives.

Scientific Research Applications

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic Ring Modifications

Pyridine vs. Pyrimidine vs. Phenyl Derivatives

- Pyridine Analogs: (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol (CAS: 1233955-56-0): Differs by the amino group position (5- vs. 3- on pyridine). Nitro Derivatives: (1R,4R)-4-(2-Nitrophenylamino)cyclohexanol (CAS: 1233954-85-2) replaces pyridine with a nitro-substituted phenyl group. Nitro groups are often metabolized to amines in vivo, making this a prodrug candidate. However, nitro compounds may exhibit higher toxicity .

- Pyrimidine Analogs: (1R,4R)-4-((6-(Cyclopropylamino)pyrimidin-4-yl)amino)cyclohexanol (CAS: 1353980-65-0): The pyrimidine ring introduces additional hydrogen-bond acceptors, enhancing interactions with residues in kinase ATP pockets. The cyclopropyl group improves metabolic stability compared to the amino group in the target compound .

Key Data :

| Compound | Aromatic Ring | Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| Target Compound | Pyridine | 3-Amino | 220.3 | High polarity, moderate logP |

| 5-Aminopyridine Analog | Pyridine | 5-Amino | 220.3 | Altered binding orientation |

| Nitrophenyl Analog | Phenyl | 2-Nitro | 236.27 | Prodrug potential, higher reactivity |

| Pyrimidine-Cyclopropyl | Pyrimidine | 6-Cyclopropylamino | 264.3 | Enhanced metabolic stability |

Biological Activity

(1R*,4R*)-4-(3-Aminopyridin-2-ylamino)cyclohexanol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological interactions, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a cyclohexanol ring substituted with a 3-aminopyridine group.

- CAS Number : 1233955-66-2

- Molecular Formula : CHNO

Synthesis

The synthesis of this compound typically involves:

- Formation of the Cyclohexanol Ring : Hydrogenation of cyclohexanone.

- Introduction of the Aminopyridine Group : Nucleophilic substitution involving 3-aminopyridine.

These steps are crucial for obtaining high yields and maintaining the desired stereochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminopyridine moiety can form hydrogen bonds with active sites, influencing various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter release or metabolic pathways.

- Receptor Binding : It could modulate receptor activity, particularly in neurological contexts.

Pharmacological Studies

Research indicates that this compound may exhibit:

- Anticonvulsant Properties : Similar compounds have shown promise in modulating voltage-dependent potassium channels, which are significant in seizure activity regulation .

- Neuroprotective Effects : Its structural analogs have been studied for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminopyridine | Amino group on pyridine | Building block in drug synthesis |

| 4-Aminopyridine | Amino group on pyridine | Known for its role in neurological studies |

| (1S,2S)-2-Aminocyclohexanol | Amino group on cyclohexanol | Different stereochemical properties |

This table highlights the unique aspects of this compound compared to similar compounds.

Case Studies and Research Findings

- Anticonvulsant Effects : A study explored the effects of 4-aminopyridine on neurotransmitter synthesis and found that compounds targeting similar pathways could effectively modulate seizure activity .

- Neuroprotective Research : Investigations into related aminopyridine compounds have shown their potential to protect neuronal cells from oxidative stress, indicating that this compound could share these properties.

Q & A

Q. Advanced Analysis :

- X-ray Crystallography : Provides definitive stereochemical assignment. For example, the crystal structure of a related compound (PDB: 4L53) confirmed axial-equatorial substituent orientation via electron density maps .

- NMR : NOESY/ROESY experiments identify spatial proximities (e.g., cyclohexanol ring protons vs. pyridine NH₂).

- Contradiction Resolution : If NMR suggests equatorial NH₂ but X-ray shows axial, re-examine solvent effects (e.g., DMSO-induced conformational shifts) or employ DFT calculations to model solution-state conformers .

How does the stereochemistry of (1R,4R)-4-(3-Aminopyridin-2-ylamino)cyclohexanol influence its binding affinity to biological targets, and what computational methods predict these interactions?**

Advanced Research :

The 1R*,4R* configuration dictates spatial alignment with target binding pockets. For example:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., TAK1-TAB1 complex in PDB: 4L53). Compare docking scores of enantiomers to prioritize synthesis .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the aminopyridine group and catalytic lysine residues.

- Experimental Validation : SPR or ITC assays quantify binding kinetics (KD) for stereoisomers, resolving discrepancies between computational predictions and empirical data .

What strategies mitigate racemization during the synthesis of (1R,4R)-4-(3-Aminopyridin-2-ylamino)cyclohexanol?**

Q. Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps below 0°C to suppress epimerization.

- Chiral Auxiliaries : Temporarily introduce bulky groups (e.g., Boc) to sterically hinder inversion .

- In Situ Monitoring : Use chiral HPLC (Chiralpak IA column, hexane:IPA mobile phase) to detect racemization early .

How can researchers validate the purity of (1R,4R)-4-(3-Aminopyridin-2-ylamino)cyclohexanol, and what are common impurities in its synthesis?**

Q. Advanced Quality Control :

- HPLC-MS : C18 column (ACN:H₂O + 0.1% TFA) detects impurities like des-amino byproducts or diastereomers.

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Common Impurities :

- Intermediate Nitro Derivatives : From incomplete reduction (e.g., residual nitro groups detected via FTIR at 1520 cm⁻¹) .

- Dimerization Products : Identified via MALDI-TOF at m/z ~412 .

What in vitro assays are suitable for evaluating the biological activity of (1R,4R)-4-(3-Aminopyridin-2-ylamino)cyclohexanol?**

Q. Advanced Experimental Design :

- Kinase Inhibition : Use ADP-Glo™ assay (Promega) with recombinant TAK1 to measure IC₅₀.

- Cellular Uptake : LC-MS quantification in HEK293 cells after 24-h exposure (compare intracellular vs. extracellular concentrations) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT116) with EC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.